Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-free catalytic systems to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed to modify the nitro group.
Substitution: Substitution reactions, particularly at the nitro group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with cellular processes in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-3-nitroimidazo[1,2-A]pyridine-2-carboxylate
- Ethyl 8-methyl-6-nitroimidazo[1,2-A]pyridine-2-carboxylate
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate
Uniqueness
Ethyl 6-nitroimidazo[1,2-A]pyridine-3-carboxylate is unique due to its specific nitro group positioning, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H9N3O4 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
ethyl 6-nitroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)8-5-11-9-4-3-7(13(15)16)6-12(8)9/h3-6H,2H2,1H3 |
InChI Key |
UMWNBGBLWMOELE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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